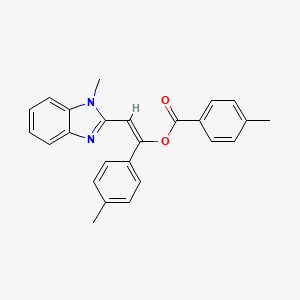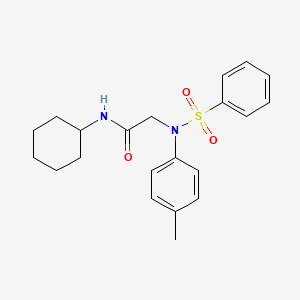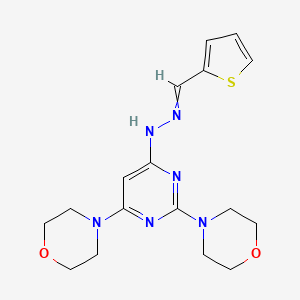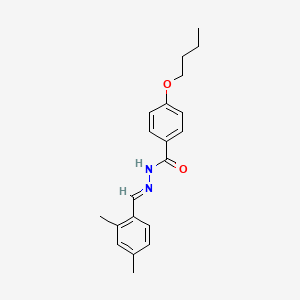
(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate
Overview
Description
(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate is a complex organic compound that features a benzodiazole ring, a methylphenyl group, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate typically involves multi-step organic reactions. One common route includes the condensation of 1-methyl-1H-1,3-benzodiazole with 4-methylbenzaldehyde under basic conditions to form the intermediate (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethene. This intermediate is then esterified with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole or methylphenyl rings, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodiazole ring is known to interact with various biological targets, influencing pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (1E)-2-(1H-Benzimidazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate
- (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-phenylethenyl 4-methylbenzoate
- (1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-chlorophenyl)ethenyl 4-methylbenzoate
Uniqueness
(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)ethenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring and the methylphenyl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
[(E)-2-(1-methylbenzimidazol-2-yl)-1-(4-methylphenyl)ethenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-12-19(13-9-17)23(29-25(28)20-14-10-18(2)11-15-20)16-24-26-21-6-4-5-7-22(21)27(24)3/h4-16H,1-3H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMDUPNMZCGTD-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C)OC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C)/OC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B3868901.png)
![3-[chloro(difluoro)methyl]-2-(methylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3868906.png)
![1-{N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-2-YL)METHYL]FORMAMIDE](/img/structure/B3868914.png)
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868929.png)
![(1E)-N1-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE](/img/structure/B3868935.png)
![[(E)-1-(2-chlorophenyl)-2-(1-prop-2-enylbenzimidazol-2-yl)ethenyl] 2-chlorobenzoate](/img/structure/B3868936.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B3868941.png)

![N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)


![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]benzamide](/img/structure/B3869004.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3869012.png)

